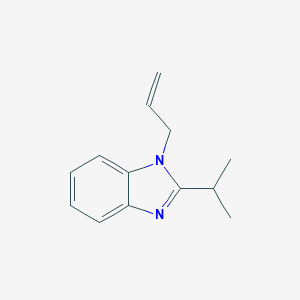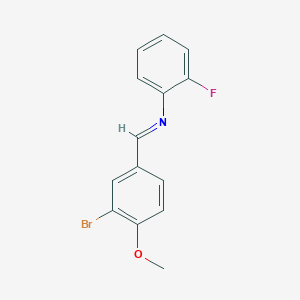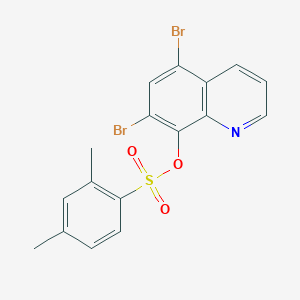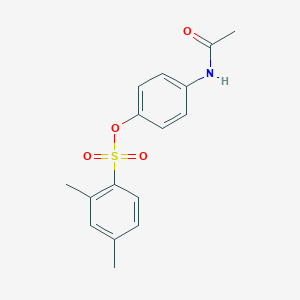
2-丙-2-基-1-丙-2-烯基苯并咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propan-2-yl-1-prop-2-enylbenzimidazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propan-2-yl-1-prop-2-enylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propan-2-yl-1-prop-2-enylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗病毒剂
苯并咪唑衍生物因其抗病毒特性而受到研究。 与2-丙-2-基-1-丙-2-烯基苯并咪唑类似的化合物已显示出对甲型流感和其他病毒的抑制活性 . 苯并咪唑的结构灵活性允许合成各种可以针对抗病毒药物开发进行优化的衍生物。
农业:植物生长调节剂
吲哚衍生物与苯并咪唑化合物具有共同的结构基序,已知会影响植物生长。 例如,吲哚-3-乙酸是从色氨酸产生的植物激素,在植物发育中起着至关重要的作用 . 苯并咪唑衍生物有可能被合成以模仿或影响这些植物激素。
材料科学:智能材料
研究表明某些材料在暴露于阳光下时有可能保持比周围环境更凉爽。 虽然与苯并咪唑没有直接联系,但这证明了化学化合物在开发用于服装、建筑、汽车设计和食品存储的智能材料方面的更广泛潜力 .
作用机制
Target of Action
The primary targets of 2-Propan-2-yl-1-prop-2-enylbenzimidazole, like other benzimidazole derivatives, are likely to be various enzymes and proteins involved in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein, which plays a crucial role in the survival of cancer cells .
Mode of Action
2-Propan-2-yl-1-prop-2-enylbenzimidazole, as a benzimidazole derivative, may interact with its targets by binding to them, thereby altering their function . For instance, when benzimidazole derivatives bind to Bcl-2, they can inhibit its function, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
Based on the known effects of similar benzimidazole derivatives, it is likely that this compound affects pathways related to cell survival and death . For example, by inhibiting Bcl-2, it may trigger the intrinsic pathway of apoptosis, leading to the death of cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability
Result of Action
The molecular and cellular effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole are likely to be related to its ability to induce apoptosis in cancer cells . By inhibiting the function of Bcl-2, this compound may cause cancer cells to undergo programmed cell death, thereby inhibiting the growth of tumors .
生化分析
Biochemical Properties
2-Propan-2-yl-1-prop-2-enylbenzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial as it can influence the synthesis of other biologically active compounds. Additionally, 2-Propan-2-yl-1-prop-2-enylbenzimidazole may interact with proteins involved in cellular signaling pathways, thereby modulating various biochemical processes.
Cellular Effects
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling . By altering kinase activity, 2-Propan-2-yl-1-prop-2-enylbenzimidazole can impact various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes.
Molecular Mechanism
At the molecular level, 2-Propan-2-yl-1-prop-2-enylbenzimidazole exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function . For instance, 2-Propan-2-yl-1-prop-2-enylbenzimidazole may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The degradation products can also have biological activity, which may contribute to the observed effects. Long-term studies have indicated that 2-Propan-2-yl-1-prop-2-enylbenzimidazole can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have identified threshold doses beyond which the adverse effects become significant. These findings highlight the importance of dosage optimization in the therapeutic application of 2-Propan-2-yl-1-prop-2-enylbenzimidazole.
Metabolic Pathways
2-Propan-2-yl-1-prop-2-enylbenzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds . These metabolic pathways can influence the overall biological activity of 2-Propan-2-yl-1-prop-2-enylbenzimidazole, as well as its pharmacokinetic properties. Understanding these pathways is crucial for optimizing the use of this compound in various applications.
Transport and Distribution
The transport and distribution of 2-Propan-2-yl-1-prop-2-enylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern of 2-Propan-2-yl-1-prop-2-enylbenzimidazole can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
2-Propan-2-yl-1-prop-2-enylbenzimidazole exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-Propan-2-yl-1-prop-2-enylbenzimidazole within these compartments can influence its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
2-propan-2-yl-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3/h4-8,10H,1,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHIHSOPHLVJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B381447.png)
![4-[4-(Benzyloxy)phenoxy]-2-phenylquinazoline](/img/structure/B381449.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B381450.png)
![1-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetone](/img/structure/B381453.png)
![1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B381456.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B381457.png)
![4-{[(2-Fluorophenyl)imino]methyl}-2-nitrophenol](/img/structure/B381458.png)
![4-(diethylamino)benzaldehyde [4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381459.png)
![3-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B381461.png)
![1-[3-({4-Hydroxy-3-nitrobenzylidene}amino)phenyl]ethanone](/img/structure/B381463.png)
![1-[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381464.png)



